![molecular formula C16H13ClN2O3 B12624165 1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920019-71-2](/img/structure/B12624165.png)
1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a 4-chloro-2-methoxyphenyl group attached to the indazole core, making it a unique and potentially bioactive molecule.
準備方法
The synthesis of 1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methoxybenzyl chloride and indazole-3-carboxylic acid.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the 4-chloro-2-methoxybenzyl chloride reacts with indazole-3-carboxylic acid in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s potential bioactivity makes it a candidate for studying its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid can be compared with other indazole derivatives, such as:
Indole-3-carboxylic acid: Similar in structure but lacks the chloro and methoxy substituents.
1H-Indazole-3-carboxylic acid: The parent compound without the 4-chloro-2-methoxyphenyl group.
4-Chloro-2-methoxybenzoic acid: Contains the 4-chloro-2-methoxyphenyl group but lacks the indazole core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
920019-71-2 |
|---|---|
分子式 |
C16H13ClN2O3 |
分子量 |
316.74 g/mol |
IUPAC名 |
1-[(4-chloro-2-methoxyphenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C16H13ClN2O3/c1-22-14-8-11(17)7-6-10(14)9-19-13-5-3-2-4-12(13)15(18-19)16(20)21/h2-8H,9H2,1H3,(H,20,21) |
InChIキー |
JWRDCYCNGJWRSN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Cl)CN2C3=CC=CC=C3C(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


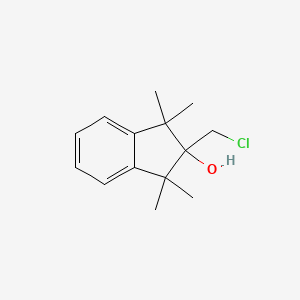
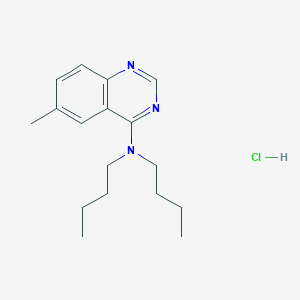
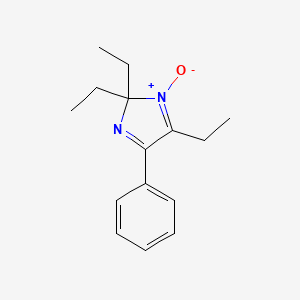
![Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]-](/img/structure/B12624100.png)
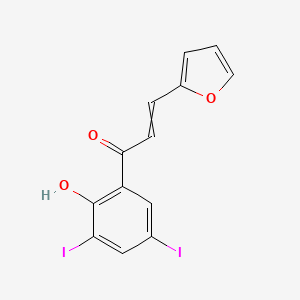

![Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl-](/img/structure/B12624130.png)
![2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12624132.png)

![4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12624153.png)
![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B12624155.png)
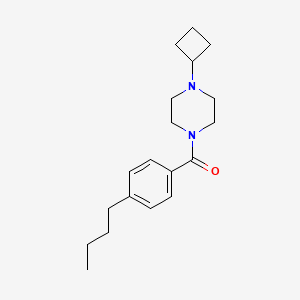
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12624166.png)
![1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12624177.png)
